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Compound of Interest

Compound Name: 1,4,5,8-Tetrachloroanthraquinone

Cat. No.: B125659 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

1,4,5,8-tetrachloroanthraquinone. Due to the limited availability of public domain

experimental spectra for this specific compound, this document focuses on predicted

spectroscopic data based on the known characteristics of anthraquinone derivatives, alongside

detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties
1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic organic compound. Its structure

consists of an anthraquinone core with chlorine atoms substituted at the 1, 4, 5, and 8

positions.

Property Value

Molecular Formula C₁₄H₄Cl₄O₂

Molecular Weight 345.99 g/mol

CAS Number 81-58-3

Appearance Light yellow crystalline powder

Solubility
Slightly soluble in chloroform and DMSO when

heated
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,4,5,8-
tetrachloroanthraquinone. These predictions are based on the analysis of its chemical

structure and comparison with spectroscopic data of similar anthraquinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the 1,4,5,8-tetrachloroanthraquinone molecule (D₂h

point group), a simplified NMR spectrum is expected.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~ 7.5 - 8.5 Singlet
Aromatic Protons (H-

2, H-3, H-6, H-7)

¹³C ~ 180 - 190 Singlet
Carbonyl Carbons

(C=O)

~ 130 - 140 Singlet
Aromatic Carbons

attached to Chlorine

~ 125 - 135 Singlet
Aromatic Carbons

attached to Protons

~ 130 - 140 Singlet
Aromatic Carbons at

ring junctions

Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the carbonyl groups and the

aromatic ring system.

Table 2: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

1670 - 1690 Strong C=O stretching (quinone)

1570 - 1600 Medium-Strong C=C aromatic ring stretching

1250 - 1350 Medium C-C stretching

700 - 850 Strong C-Cl stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region arising from π

→ π* and n → π* electronic transitions.[1] The position and intensity of these bands are

sensitive to substitution on the anthraquinone core.[1]

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

Wavelength Range (nm) Transition Type

240 - 260 π → π

270 - 290 π → π

320 - 350 π → π

> 400 n → π (weak)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid aromatic

compounds like 1,4,5,8-tetrachloroanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of 1,4,5,8-tetrachloroanthraquinone in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

standard 5 mm NMR tube. Sonication may be required to aid dissolution.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe for the specific sample and solvent.

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C channel and perform tuning and shimming.

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:
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Thoroughly grind 1-2 mg of 1,4,5,8-tetrachloroanthraquinone with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die.

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent KBr pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction and present the data in terms of

transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.

Methodology:

Sample Preparation:

Prepare a stock solution of 1,4,5,8-tetrachloroanthraquinone of a known concentration

(e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or chloroform).

Prepare a series of dilutions from the stock solution to a final concentration range suitable

for UV-Vis analysis (typically 10⁻⁵ to 10⁻⁶ M).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.
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Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-800 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the

concentration is known accurately, calculate the molar absorptivity (ε) for each peak using

the Beer-Lambert law (A = εcl).

Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

solid organic compound.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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(1,4,5,8-Tetrachloroanthraquinone)

Dissolve in
Deuterated Solvent Grind with KBr Dissolve in

UV-Grade Solvent

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer UV-Vis Spectrophotometer

NMR Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Functional Groups)

UV-Vis Spectrum
(λmax, Molar Absorptivity)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 1,4,5,8-tetrachloroanthraquinone and outlines the standard methodologies

for their experimental determination. While specific, publicly available spectral data for this

compound is scarce, the provided information serves as a valuable resource for researchers in

planning and executing the spectroscopic analysis of this and related compounds. The high

symmetry of the molecule is a key determinant of its relatively simple predicted NMR spectra.
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The IR and UV-Vis spectra are expected to show characteristic features of the anthraquinone

core. The detailed experimental protocols offer a practical guide for obtaining high-quality

spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental
and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1,4,5,8-
Tetrachloroanthraquinone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b125659#spectroscopic-data-for-1-4-5-8-
tetrachloroanthraquinone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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